molecular formula C11H15NO4 B2734659 2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid CAS No. 309271-37-2

2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid

Cat. No.: B2734659
CAS No.: 309271-37-2
M. Wt: 225.244
InChI Key: PKBZNPNFTAYUHE-UHFFFAOYSA-N
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Description

2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid is a chemical compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol . This compound is notable for its unique structure, which includes a furan ring substituted with a morpholin-4-ylmethyl group and a carboxylic acid group.

Scientific Research Applications

2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in proteomics research.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

While specific safety and hazard information for this compound is not provided in the search results, it’s important to handle all research chemicals with appropriate safety measures. For instance, Santa Cruz Biotechnology, a supplier of this compound, provides Safety Data Sheets (SDS) and Certificates of Analysis for their products .

Future Directions

The future directions for the use of “2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid” are not specified in the search results. Given its use in proteomics research , it’s likely that future directions would involve continued use in this and potentially other areas of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid typically involves the reaction of 2-methylfuran with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid involves its interaction with specific molecular targets. The morpholin-4-ylmethyl group is believed to play a crucial role in binding to proteins, thereby modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-morpholin-4-ylmethyl-furan-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholin-4-ylmethyl group enhances its solubility and reactivity, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-methyl-5-(morpholin-4-ylmethyl)furan-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-8-10(11(13)14)6-9(16-8)7-12-2-4-15-5-3-12/h6H,2-5,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBZNPNFTAYUHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)CN2CCOCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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